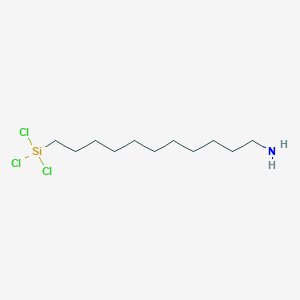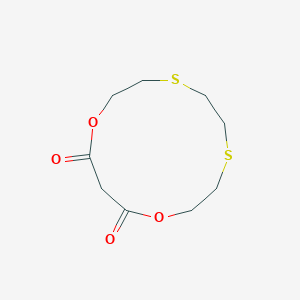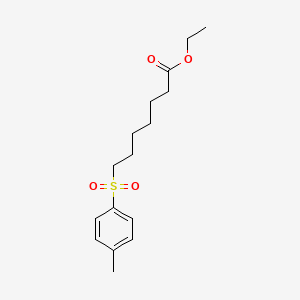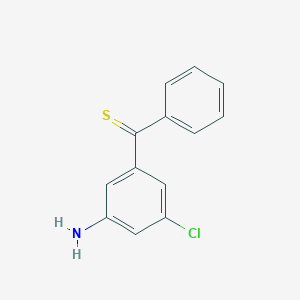
11-(Trichlorosilyl)undecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Trichlorosilyl)undecan-1-amine is a compound that features a trichlorosilyl group attached to an undecan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 11-(Trichlorosilyl)undecan-1-amine typically involves the reaction of undecan-1-amine with trichlorosilane (HSiCl3). This reaction is carried out under controlled conditions to ensure the proper attachment of the trichlorosilyl group to the amine. The reaction may require the use of catalysts or specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Trichlorosilyl)undecan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the silicon or nitrogen atoms.
Polymerization Reactions: The compound can be used in polymerization reactions to create polymer brushes or other polymeric materials
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups, while polymerization reactions can produce polymeric materials with unique properties .
Wissenschaftliche Forschungsanwendungen
11-(Trichlorosilyl)undecan-1-amine has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of polymer brushes and other advanced materials with specific surface properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 11-(Trichlorosilyl)undecan-1-amine involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and other atoms, leading to the formation of stable compounds. This interaction is often facilitated by catalysts or specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Undecan-1-amine: A simpler compound without the trichlorosilyl group, used in various organic synthesis applications.
11-Azido-3,6,9-trioxaundecan-1-amine: A compound with similar backbone but different functional groups, used in click chemistry and polymer synthesis.
Uniqueness: 11-(Trichlorosilyl)undecan-1-amine is unique due to the presence of the trichlorosilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with other molecules .
Eigenschaften
CAS-Nummer |
489400-42-2 |
|---|---|
Molekularformel |
C11H24Cl3NSi |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
11-trichlorosilylundecan-1-amine |
InChI |
InChI=1S/C11H24Cl3NSi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11,15H2 |
InChI-Schlüssel |
ZUXVZFQYRHJXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCN)CCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)


![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
